propanoic acid](/img/structure/B12947126.png)
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5’-Triiodo-L-thyronine-13C6 solution is a certified reference material used in various scientific applications. The 13C6 labeling indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5’-Triiodo-L-thyronine-13C6 involves multiple steps, starting from the iodination of L-tyrosine. The process typically includes the following steps :
Iodination: L-tyrosine is iodinated to form 3,5-diiodo-L-tyrosine.
Coupling: The iodinated tyrosine is then coupled with another iodinated phenol derivative.
Labeling: The final step involves the incorporation of the 13C6 label, which is achieved through specific chemical reactions that replace six carbon atoms with carbon-13.
Industrial Production Methods
Industrial production of 3,3’,5’-Triiodo-L-thyronine-13C6 solution involves large-scale synthesis using automated systems to ensure high purity and consistency. The compound is typically dissolved in methanol with 0.1N NH3 to create a stable solution suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3’,5’-Triiodo-L-thyronine-13C6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into less iodinated forms.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromide.
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives, which are useful in studying the metabolic pathways and biological activities of thyroid hormones .
Scientific Research Applications
3,3’,5’-Triiodo-L-thyronine-13C6 solution has a wide range of scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantitation of thyroid hormones.
Biology: Helps in studying the metabolic pathways and physiological roles of thyroid hormones.
Medicine: Used in clinical research to understand thyroid disorders and develop diagnostic assays.
Industry: Employed in the quality control of pharmaceuticals and other products containing thyroid hormones.
Mechanism of Action
The mechanism of action of 3,3’,5’-Triiodo-L-thyronine-13C6 involves its interaction with thyroid hormone receptors in the cell nucleus. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes. This regulation affects various physiological processes, including metabolism, growth, and development .
Comparison with Similar Compounds
Similar Compounds
3,3’,5’-Triiodo-L-thyronine (T3): The non-labeled form of the compound.
L-Thyroxine (T4): Another thyroid hormone with four iodine atoms.
3,3’,5’-Triiodo-L-thyronine sodium salt: A sodium salt form of T3.
Reverse T3 (3,3’,5’-Triiodo-L-thyronine): An inactive form of T3.
Uniqueness
The uniqueness of 3,3’,5’-Triiodo-L-thyronine-13C6 lies in its 13C6 labeling, which makes it particularly useful in analytical techniques such as mass spectrometry. This labeling allows for precise quantitation and tracking of the compound in various biological and chemical processes .
Properties
Molecular Formula |
C15H12I3NO4 |
|---|---|
Molecular Weight |
651.97 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i15+1 |
InChI Key |
HZCBWYNLGPIQRK-XXOGGYJESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
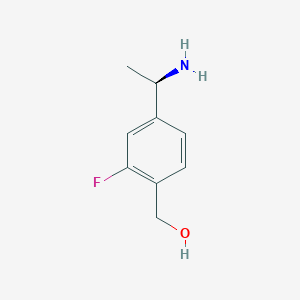
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

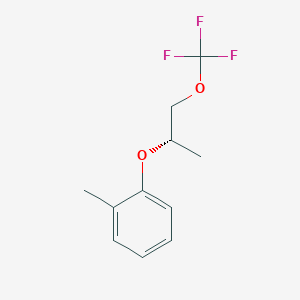
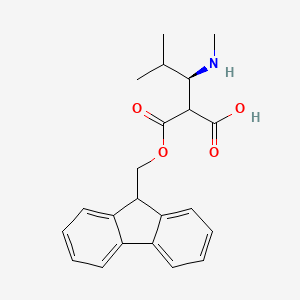

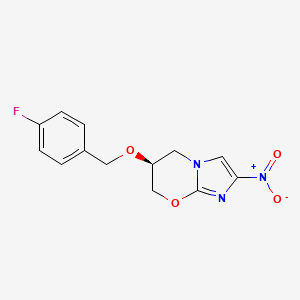

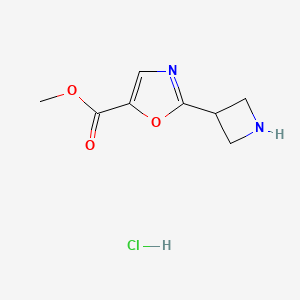
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)
